7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
Overview
Description
7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one, also known as AMDOX, is a novel synthetic compound that has recently been investigated for its potential applications in scientific research. AMDOX has been studied for its structure, synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has been studied for its potential use in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to have anti-inflammatory, anti-fungal, anti-viral, and anti-cancer properties, as well as the ability to modulate the activity of enzymes and proteins involved in various biochemical pathways. Additionally, 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has been studied for its potential use in drug delivery systems, as well as for its ability to act as a substrate for enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is not yet fully understood. However, it is believed that the compound binds to certain enzymes and proteins, modulating their activity and thereby affecting various biochemical pathways. Additionally, 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has been shown to interact with lipids, which may be involved in its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one have been studied in various animal models. In general, it has been shown to have anti-inflammatory, anti-fungal, anti-viral, and anti-cancer properties. Additionally, 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has been shown to modulate the activity of enzymes and proteins involved in various biochemical pathways, as well as to act as a substrate for enzymes involved in metabolic pathways.
Advantages and Limitations for Lab Experiments
7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction conditions are mild and can be easily controlled. Additionally, the compound is stable and can be stored for long periods of time. However, there are some limitations to using 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one in laboratory experiments. The compound is not water soluble, so it must be dissolved in a suitable solvent prior to use. Additionally, the compound is not very soluble in organic solvents, so a suitable surfactant must be added to facilitate its solubility.
Future Directions
The potential applications of 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one are numerous and are still being explored. Some potential future directions include further research into its anti-inflammatory, anti-fungal, anti-viral, and anti-cancer properties, as well as its potential use in drug delivery systems. Additionally, further research into the mechanism of action of 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one and its interaction with lipids may provide insight into its potential therapeutic applications. Finally, further research into the structure and synthesis of 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one may provide new insights into its potential uses in laboratory experiments.
properties
IUPAC Name |
2-amino-5-methylbenzo[b][1,4]benzoxazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-16-11-7-6-9(15)8-13(11)18-12-5-3-2-4-10(12)14(16)17/h2-8H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFXYIFPRBANDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)OC3=CC=CC=C3C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178027 | |
Record name | 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23474-51-3 | |
Record name | 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023474513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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